Benzylthiobromomethane

Description

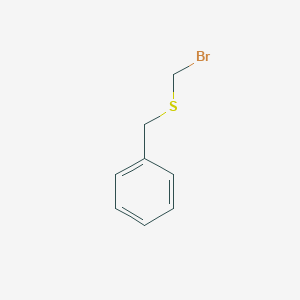

Structure

3D Structure

Properties

IUPAC Name |

bromomethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTOVESVKXDXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398967 | |

| Record name | benzylthiobromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15960-81-3 | |

| Record name | benzylthiobromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzylthiobromomethane and Analogues

Synthesis of Benzylthiobromomethane Derivatives and Analogues

Substitution at the Sulfur Center

The formation of the thioether (or sulfide) linkage in this compound and its analogues is classically achieved through nucleophilic substitution reactions at the sulfur center. In this approach, a sulfur-containing nucleophile attacks an electrophilic carbon atom, resulting in the formation of a new carbon-sulfur bond.

The most common and direct method involves the SN2 (bimolecular nucleophilic substitution) reaction. masterorganicchemistry.comlibretexts.org This pathway utilizes a thiolate anion, which is the conjugate base of a thiol and serves as an excellent nucleophile. masterorganicchemistry.com Thiols are generally more acidic than their alcohol counterparts, meaning their corresponding thiolates are readily formed. masterorganicchemistry.com The high nucleophilicity and lower basicity of thiolates compared to alkoxides make them particularly effective for SN2 reactions, minimizing competing elimination (E2) reactions. masterorganicchemistry.com

For the synthesis of a molecule like this compound, a plausible route would involve the reaction of benzylthiolate with a suitable dihalomethane, such as bromoiodomethane (B1195271) or dibromomethane. The benzylthiolate, typically prepared by deprotonating benzyl (B1604629) mercaptan (phenylmethanethiol) with a base, would displace one of the halogen atoms on the dihalomethane.

Recent advancements have also introduced the use of neutral sulfur nucleophiles, which avoid the need to pre-form a thiolate with a strong base. acs.orgnih.gov For instance, N-heterocyclic carbene (NHC) boryl sulfides can react with benzyl bromides to form thioethers in high yields. acs.orgnih.gov This method involves the boryl sulfide (B99878) displacing a leaving group, followed by the collapse of an intermediate to release the thioether. acs.org Another approach involves the deoxasulfenylation of alcohols using isothiouronium salts, which act as versatile agents to form thioethers stereoselectively, proceeding with an inversion of configuration. rsc.org

Table 1: Representative Substitution Reactions for Thioether Synthesis

| Reaction Type | Nucleophile | Electrophile | Key Features |

|---|---|---|---|

| Thiolate Alkylation (SN2) | Thiolate (R-S⁻) | Alkyl Halide (R'-X) | High nucleophilicity of thiolate; minimal E2 side reactions. masterorganicchemistry.comlibretexts.org |

| Neutral Sulfur Nucleophile | NHC Boryl Sulfide | Benzyl Bromide | Avoids use of strong base; proceeds in high yields. acs.orgnih.gov |

| Deoxasulfenylation | Isothiouronium Salt / Alcohol | - | Stereoselective conversion of alcohols to thioethers with inversion of configuration. rsc.org |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This involves the use of catalysts, reduction or elimination of hazardous solvents, and designing reactions with high atom economy. acs.org

Catalytic Approaches in Organobromine Synthesis

The introduction of a bromine atom into an organic molecule, a key step for synthesizing compounds like this compound, can be achieved through various catalytic methods. Traditional bromination of aromatic compounds often requires Lewis acid catalysts such as AlBr₃ or FeBr₃ to proceed via electrophilic aromatic substitution. wikipedia.org For substrates with benzylic or allylic positions, free-radical substitution is a common strategy. wikipedia.org

More advanced catalytic systems have been developed to enhance selectivity and reduce the harshness of reaction conditions. For example, dirhodium and palladium catalysts have been employed for C-H activation and subsequent bromination. thieme-connect.com In some rhodium-catalyzed reactions, an electrophilic bromine species is generated in situ from sodium bromide using an oxidant like sodium hypochlorite. The catalyst then facilitates a radical-mediated hydrogen abstraction and subsequent bromination at a specific carbon atom. thieme-connect.com Palladium-catalyzed methods can direct the bromination to a specific position by using a directing group within the substrate molecule. thieme-connect.com The development of catalytic asymmetric halogenation of alkenes, while challenging, represents a significant frontier in producing stereodefined organobromine compounds. acs.org

Solvent-Free and Reduced-Solvent Methodologies

A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. researchgate.net Mechanochemistry, specifically through techniques like ball-milling, has emerged as a powerful solvent-free alternative for synthesizing various organic compounds, including organosulfur heterocycles. acs.orgrsc.org This approach uses mechanical force to induce chemical reactions in the solid state, eliminating the need for large quantities of solvent and often leading to cleaner and more efficient processes. rsc.org

Solvent-free methods have also been developed for bromination reactions. One such technique involves the in situ generation of molecular bromine from the reaction of a solid nitrate (B79036) salt (like KNO₃) with a gaseous hydrogen halide (like HBr or HCl) in the presence of the substrate to be brominated. researchgate.net This method has been successfully applied to the bromination of activated aromatic compounds without the need for heating or a solvent, simplifying the purification process. researchgate.net Furthermore, the use of magnetically recoverable nanocatalysts allows for reactions to be conducted in greener solvents, such as water, and facilitates easy separation and reuse of the catalyst. nih.gov

Atom Economy and Sustainability in Synthesis

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 primescholars.comomnicalculator.com

Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate less waste. primescholars.comnwnu.edu.cn In contrast, substitution and elimination reactions, by their nature, have an atom economy of less than 100% because they produce byproducts. omnicalculator.combeilstein-journals.org

Considering a plausible synthesis of this compound from benzyl mercaptan and dibromomethane:

C₇H₈S + CH₂Br₂ → C₈H₉BrS + HBr

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Approach | Catalyst Requirement | Solvent Use | Atom Economy | Sustainability Profile |

|---|---|---|---|---|

| Classical Substitution | Often stoichiometric base | Traditional organic solvents | Low to moderate (byproduct formation). beilstein-journals.org | Lower; generates waste and uses hazardous solvents. |

| Catalytic Bromination | Catalytic (e.g., Pd, Rh) | Can be reduced | Unchanged for the core reaction, but overall process is more efficient. thieme-connect.com | Higher; reduces reagent use and can enable milder conditions. nwnu.edu.cn |

| Mechanochemistry | Can be catalyst-free or catalytic | Solvent-free acs.orgrsc.org | Unchanged for the core reaction | High; eliminates solvent waste, reduces energy consumption. rsc.org |

| In-situ Reagent Generation | May be catalyst-free | Solvent-free researchgate.net | Can be improved by avoiding isolation of hazardous intermediates | High; improves safety by avoiding handling of toxic reagents like Br₂. researchgate.net |

Reactivity and Reaction Mechanisms of Benzylthiobromomethane

Free Radical Reactions Involving the Bromomethyl Group

In addition to ionic reactions, the bromomethyl group can participate in free radical reactions, typically initiated by heat or light. These reactions proceed via radical intermediates.

Homolytic cleavage of the relatively weak carbon-bromine bond can generate a bromine radical and a benzylthiomethyl radical (C₆H₅CH₂SCH₂•). This carbon-centered radical is classified as an α-thioalkyl radical.

The stability of this radical is significantly enhanced by the adjacent sulfur atom. The unpaired electron on the carbon can be delocalized onto the sulfur atom through resonance, which involves the overlap of the p-orbital containing the radical electron with a lone pair on the sulfur.

C₆H₅CH₂-S-CH₂• ↔ C₆H₅CH₂-S•-CH₂

This resonance stabilization makes the α-thioalkyl radical more stable than a simple primary alkyl radical. While the benzyl (B1604629) group itself confers stability to adjacent radical centers through its own resonance system, in benzylthiobromomethane, the primary stabilizing effect on the C₆H₅CH₂SCH₂• radical comes from the adjacent sulfur atom. The term "benzylic radical" is often used for any radical stabilized by a benzene (B151609) ring, but in this specific intermediate, the α-sulfur stabilization is the dominant factor.

Hydrogen atom abstraction is a fundamental process in radical chemistry where a radical removes a hydrogen atom from a molecule to form a new radical and a stable molecule. In the context of this compound, a sufficiently reactive radical (R•) could abstract a hydrogen atom from the bromomethyl carbon.

C₆H₅CH₂SCH₂Br + R• → C₆H₅CH₂SCH(•)Br + R-H

This process would result in the formation of a new carbon-centered radical, C₆H₅CH₂SC(•)HBr. The feasibility of this reaction depends on the bond dissociation energy (BDE) of the C-H bond being abstracted and the stability of the radical being formed. The presence of both an adjacent sulfur and a bromine atom would influence the stability of this radical product. Such abstraction reactions are key steps in processes like autoxidation.

Radical Addition and Cyclization Pathways

The C-Br bond in this compound can undergo homolytic cleavage to generate a benzylthiomethyl radical. This radical intermediate is stabilized by both the adjacent sulfur atom and the phenyl group, making it a key species in various radical-mediated transformations. While specific studies detailing radical addition and cyclization of this compound are not abundant, its reactivity can be inferred from the well-established principles of radical chemistry involving thioethers and benzylic compounds.

Once formed, the benzylthiomethyl radical can participate in intermolecular addition reactions to unsaturated systems like alkenes and alkynes. libretexts.org This process, a type of Giese addition, would involve the addition of the radical to the multiple bond, generating a new carbon-centered radical which then typically abstracts a hydrogen atom from a donor to complete the reaction. researchgate.net The regioselectivity of the addition is governed by the formation of the more stable radical intermediate. libretexts.org

Intramolecularly, if the molecule containing the this compound moiety also possesses an appropriately positioned double or triple bond, radical cyclization can occur. numberanalytics.com These cyclizations are powerful methods for constructing cyclic structures in organic synthesis. The reaction is initiated by the formation of the benzylthiomethyl radical, which then adds to the intramolecular multiple bond. The size of the ring formed (e.g., 5-exo vs. 6-endo cyclization) is dictated by stereoelectronic factors as described by Baldwin's rules. uchicago.edu Enzyme-controlled stereoselective radical cyclizations have also been developed, highlighting the potential for asymmetric synthesis. nih.gov

Reactions at the Sulfur Center

The sulfur atom in this compound is a nucleophilic center and is susceptible to various reactions, most notably oxidation and alkylation to form sulfonium (B1226848) salts.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether moiety in this compound can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These oxidations are fundamental transformations in organosulfur chemistry. libretexts.org

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgyoutube.com Careful control of the reaction conditions, such as stoichiometry of the oxidant and temperature, is often necessary to selectively stop the oxidation at the sulfoxide stage, as over-oxidation to the sulfone can readily occur. masterorganicchemistry.com

Further oxidation of the benzylthiomethyl sulfoxide yields benzylthiomethyl sulfone. Stronger oxidizing conditions or an excess of the oxidizing agent are typically employed for this transformation. wikipedia.org The resulting α-bromo sulfone is a key precursor for rearrangement reactions, as discussed in section 3.5.

Table 1: Representative Oxidation Reactions of Thioethers

| Starting Material | Reagent | Product | Reference |

| Alkene | m-CPBA | Epoxide | masterorganicchemistry.com |

| Ketone | m-CPBA | Ester (Baeyer-Villiger) | wikipedia.org |

| Thioether | H₂O₂ | Sulfoxide/Sulfone | organic-chemistry.org |

This table shows general oxidation reactions of relevant functional groups, as specific data for this compound is not available in the cited literature.

Formation of Sulfonium Salts

As a nucleophile, the sulfur atom of this compound can react with alkylating agents to form sulfonium salts. However, a more common reaction involving this structural motif is the reaction of a sulfide (B99878) with a benzyl halide. By analogy, this compound can act as an electrophile where a nucleophilic sulfide attacks the methylene (B1212753) carbon, displacing the bromide.

Conversely, the formation of sulfonium salts where the sulfur of the benzylthio group is the nucleophile is also a characteristic reaction. For instance, the reaction of thioethers with alkyl halides is a standard method for synthesizing sulfonium salts. wikipedia.org This Sₙ2 reaction involves the attack of the sulfur lone pair on the electrophilic carbon of the alkyl halide. wikipedia.org In the context of this compound itself acting as the substrate for another nucleophile, its reaction with dimethyl sulfide would be expected to yield a sulfonium salt. The reaction of benzyl halides with organic sulfides is often carried out in polar solvents like water or alcohols at temperatures around 20-70°C to produce benzyl sulfonium salts. google.com

Table 2: Synthesis of Sulfonium Salts from Benzyl Halides

| Benzyl Halide | Sulfide | Solvent | Product | Reference |

| p-Dodecylbenzyl chloride | Dimethyl sulfide | Methanol | Dimethyl(p-dodecylbenzyl)sulfonium chloride | google.com |

| p-Ethylbenzyl chloride | Dimethyl sulfide | Water | Dimethyl(p-ethylbenzyl)sulfonium chloride | google.com |

This table provides examples of sulfonium salt formation from related benzyl halides, illustrating the general reaction pattern.

Elimination Reactions Leading to Olefinic or Alkynyl Products

This compound possesses a hydrogen atom on the carbon bearing the sulfur and bromine atoms. In the presence of a strong base, it is conceivable that elimination of HBr could occur. However, a more synthetically relevant elimination pathway involves the corresponding sulfone in the Ramberg-Bäcklund reaction (see section 3.5).

Generally, elimination reactions of benzylic halides are well-known and proceed via an E2 mechanism with a strong base to form conjugated alkenes. ucalgary.cayoutube.com The stability of the resulting conjugated system is a significant driving force for the reaction. ucalgary.ca While direct elimination from this compound to form an olefinic or alkynyl sulfide is not a commonly cited reaction, the principles of elimination chemistry suggest it is a possible, albeit potentially minor, pathway depending on the reaction conditions and the nature of the base used. For instance, the use of a bulky base might favor elimination over substitution. msu.edu

Rearrangement Pathways

The most significant rearrangement pathway involving the structural backbone of this compound is the Ramberg-Bäcklund reaction. wikipedia.orgyoutube.com This reaction does not start directly from this compound but from its corresponding α-halo sulfone, which is synthesized by the oxidation of this compound (as described in section 3.3.1).

The Ramberg-Bäcklund reaction converts an α-halo sulfone into an alkene upon treatment with a strong base. wikipedia.org The mechanism involves the initial deprotonation of the carbon alpha to the sulfonyl group, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing it to form a transient three-membered cyclic sulfone (an episulfone or thiirane (B1199164) dioxide). youtube.com This intermediate is unstable and readily extrudes sulfur dioxide (SO₂) in a concerted cheletropic extrusion to yield the final alkene product. wikipedia.orgyoutube.com For benzylthiomethyl sulfone, this rearrangement would lead to the formation of styrene. This reaction is particularly useful for synthesizing alkenes, including those in cyclic systems. youtube.com

A related rearrangement is the thia- google.comwgtn.ac.nz-Wittig rearrangement, which can occur with α-lithio thioethers. nih.gov For benzylthiomethyllithium, this rearrangement is a known process, competing with other reaction pathways depending on the conditions. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) for Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum of Benzylthiobromomethane would provide information on the number of different types of protons and their neighboring environments. Based on its structure (a benzyl (B1604629) group attached to a thio-bromomethyl group), one would expect to see distinct signals for the aromatic protons of the benzene (B151609) ring, the benzylic methylene (B1212753) protons (Ar-CH₂-S), and the methylene protons adjacent to the bromine atom (S-CH₂-Br).

Aromatic Protons: The five protons on the benzene ring would likely appear as a complex multiplet in the region of δ 7.2-7.4 ppm. The exact chemical shifts and splitting patterns would depend on the specific magnetic environment of each proton.

Benzylic Methylene Protons (Ar-CH₂-S): The two protons of the methylene group attached to the sulfur atom would be expected to produce a singlet at approximately δ 3.8-4.0 ppm.

Bromomethyl Protons (S-CH₂-Br): The two protons of the methylene group attached to the bromine atom would likely appear as a singlet at a higher chemical shift, estimated to be around δ 4.5-5.0 ppm, due to the deshielding effect of the electronegative bromine atom.

Coupling constants (J values) between adjacent protons would provide further structural information, although for the expected singlet signals of the methylene groups, no coupling would be observed.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.2-7.4 | Multiplet | 5H | Aromatic protons |

| 2 | ~3.8-4.0 | Singlet | 2H | Ar-CH₂-S |

| 3 | ~4.5-5.0 | Singlet | 2H | S-CH₂-Br |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. ceitec.czomicronbio.com One would anticipate signals corresponding to the aromatic carbons, the benzylic carbon, and the bromomethyl carbon.

Aromatic Carbons: The benzene ring would show several signals in the aromatic region (δ 125-140 ppm). The carbon attached to the sulfur group (ipso-carbon) and the other substituted and unsubstituted carbons would have distinct chemical shifts.

Benzylic Carbon (Ar-CH₂-S): This carbon would likely appear in the range of δ 35-45 ppm.

Bromomethyl Carbon (S-CH₂-Br): Due to the electronegative bromine atom, this carbon signal would be expected at a similar or slightly downfield position compared to the benzylic carbon, possibly in the range of δ 30-40 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~127-138 | Aromatic carbons |

| 2 | ~35-45 | Ar-CH₂-S |

| 3 | ~30-40 | S-CH₂-Br |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

2D NMR experiments would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, it would primarily confirm the coupling relationships among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of the proton signals to their corresponding carbon signals (e.g., the aromatic protons to the aromatic carbons, and the methylene protons to their respective carbons).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

An IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. pressbooks.pubmasterorganicchemistry.comlibretexts.org

Aromatic C-H Stretching: Bands would be expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: The C-H stretching of the methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Stretching: One or more sharp bands of variable intensity would be present in the 1450-1600 cm⁻¹ region.

C-S Stretching: A weak absorption band for the C-S bond would be expected in the 600-800 cm⁻¹ range.

C-Br Stretching: A strong absorption band for the C-Br bond would likely be observed in the 500-600 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3030-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 600-800 | C-S Stretch | Thioether |

| 500-600 | C-Br Stretch | Alkyl Halide |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry would provide the molecular weight of this compound and information about its fragmentation pattern, which can help confirm the structure.

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of this compound (C₈H₉BrS). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity.

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the benzylic C-S bond to give the stable benzyl cation (m/z 91), and cleavage of the S-CH₂Br bond. The loss of a bromine atom would also be a probable fragmentation step.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 219/221 | [C₈H₉BrS]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 139/141 | [CH₂BrS]⁺ |

| 123 | [C₈H₉S]⁺ |

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Geometry Investigations

Computational chemistry provides powerful tools to investigate the fundamental properties of molecules like Benzylthiobromomethane from a theoretical standpoint.

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.orgresearchgate.net These different arrangements are known as conformations or conformers. acs.org For a molecule like this compound, rotations around the C-S and C-C bonds would lead to various conformers, each with a specific potential energy.

A computational conformational analysis would aim to identify all stable conformers (energy minima) and the transition states that connect them. This would provide a detailed picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature.

An example of a data table that would result from such a study is provided below:

| Conformer | Relative Energy | Dihedral Angle (e.g., C-C-S-Br) | Key Distances |

| Conformer 1 (Global Minimum) | 0.00 | Data not available | Data not available |

| Conformer 2 | Data not available | Data not available | Data not available |

| Conformer 3 | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no specific conformational analysis of this compound has been published.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies and shapes of these orbitals are crucial in determining how a molecule will interact with other reagents.

An FMO analysis of this compound would calculate the energies of its HOMO and LUMO, as well as their spatial distribution. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's electronic excitability and kinetic stability.

A summary of FMO analysis findings would typically be presented in a table like the following:

| Molecular Orbital | Energy | Description |

| HOMO | Data not available | Primarily located on the sulfur and bromine atoms. |

| LUMO | Data not available | Primarily located on the C-Br antibonding orbital. |

| HOMO-LUMO Gap | Data not available |

This table illustrates the type of data that would be generated. No such data is currently available for this compound.

Reaction Mechanism Elucidation

Theoretical chemistry is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Activation Energy Determination

For any proposed reaction involving this compound, such as nucleophilic substitution, computational methods can be used to locate the transition state—the highest energy point along the reaction pathway. Characterizing the geometry and energy of the transition state is key to understanding the reaction's feasibility and rate. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict how fast the reaction will proceed.

A hypothetical data table for a reaction involving this compound could include:

| Reaction | Reactant Complex Energy | Transition State Energy | Product Complex Energy | Activation Energy (Forward) | Reaction Energy |

| Nucleophilic Substitution | Data not available | Data not available | Data not available | Data not available | Data not available |

This table is a template for data that is not yet available in the scientific literature.

Potential Energy Surface Mapping

A potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule or a system of molecules as a function of their geometry. By mapping the PES for a reaction of this compound, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states. This provides a comprehensive understanding of the reaction mechanism.

Solvent Effects Modeling in Reaction Pathways

The solvent environment is a critical factor that can dramatically influence the thermodynamics and kinetics of a chemical reaction. numberanalytics.comnumberanalytics.com Computational models are essential for understanding how solvents alter reaction mechanisms, rates, and outcomes by stabilizing or destabilizing reactants, transition states, and products. numberanalytics.comfiveable.me For a molecule like this compound, which could undergo reactions such as nucleophilic substitution, modeling solvent effects is key to predicting its chemical behavior.

Solvent effects can be modeled using several approaches, which are broadly categorized as implicit, explicit, or hybrid models. numberanalytics.comwikipedia.org

Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous medium with average properties, such as a dielectric constant. numberanalytics.comnumberanalytics.comfiveable.me This approach is computationally efficient and provides a good description of bulk solvent effects. fiveable.me Common implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). fiveable.mewikipedia.org While efficient, these models may not capture specific solute-solvent interactions like hydrogen bonding. acs.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation, allowing for a detailed description of solute-solvent interactions. numberanalytics.comfiveable.me This method can capture local fluctuations and heterogeneities in the solvent environment, which is crucial for processes involving specific interactions like hydrogen bonds. fiveable.me However, the inclusion of numerous solvent molecules makes these models computationally very demanding, which can limit the size and timescale of simulations. wikipedia.orgfiveable.me

Hybrid QM/MM Models: A powerful compromise is offered by hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. wikipedia.orgfiveable.me In this approach, the chemically active part of the system (e.g., the reacting atoms of this compound and a nucleophile) is treated with high-accuracy quantum mechanics, while the surrounding solvent and the rest of the solute are described using less computationally expensive molecular mechanics force fields. numberanalytics.comfiveable.me This layered approach balances accuracy and efficiency, making it possible to study complex reactions in a solvated environment. fiveable.menumberanalytics.com Studies on SN2 reactions, for example, have shown that QM/MM simulations with explicit solvent molecules can provide excellent agreement with experimental values for free energy barriers. acs.org

By applying these models, researchers can computationally screen different solvents to optimize reaction conditions or predict how a reaction pathway for this compound might change between polar and nonpolar environments. numberanalytics.comacs.org

Spectroscopic Parameter Prediction

Computational chemistry is widely used to predict spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra. researchgate.net

Computational NMR Chemical Shift and Coupling Constant Predictions

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a common application of computational chemistry, aiding in the structural assignment of organic molecules, especially for complex structures or when experimental data is ambiguous. nih.govrsc.org Density Functional Theory (DFT) is a popular method for calculating NMR parameters due to its balance of accuracy and computational cost. acs.orgresearchgate.net

The most common technique for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. nih.govconicet.gov.arimist.ma The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.org δ = σref - σ

For this compound, DFT calculations could predict the 1H and 13C chemical shifts. The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, mPW1PW91), basis set (e.g., 6-31G(d,p), cc-pVTZ), and the inclusion of solvent models. acs.orgresearchgate.net Similarly, spin-spin coupling constants (J-couplings) can be calculated, where the Fermi-contact term is often the most significant contribution for proton-proton couplings. nih.gov

Below is an illustrative table of what computationally predicted NMR parameters for this compound might look like.

Table 1: Illustrative Predicted NMR Data for this compound

| Atom/Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Benzylic (-CH2-) | ~4.8 - 5.2 | ~40 - 45 | Deshielded due to adjacent S and Br atoms. |

| Aromatic (ortho-H) | ~7.4 - 7.6 | ~129 - 131 | Aromatic region. |

| Aromatic (meta-H) | ~7.3 - 7.5 | ~128 - 130 | Aromatic region. |

| Aromatic (para-H) | ~7.3 - 7.5 | ~127 - 129 | Aromatic region. |

| Aromatic (ipso-C) | - | ~135 - 138 | Quaternary carbon attached to the CH2SBr group. |

Theoretical Vibrational Frequencies (IR and Raman)

The prediction of infrared (IR) and Raman spectra is a standard computational task that aids in the identification of molecules and the assignment of experimental vibrational bands. faccts.defaccts.de These calculations are typically performed within the harmonic oscillator approximation by computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). rowansci.comentos.ai The resulting vibrational modes and their corresponding frequencies and intensities can be used to generate a theoretical spectrum. entos.ai

DFT methods are highly effective for predicting vibrational spectra. numberanalytics.comnumberanalytics.com The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations, so it is common practice to apply an empirical scaling factor to the computed frequencies for better agreement with experiment. faccts.deacs.org

For this compound, a computational frequency analysis would reveal characteristic vibrations for its functional groups. springernature.com IR-active modes correspond to vibrations that cause a change in the molecular dipole moment, while Raman-active modes involve a change in the molecule's polarizability. royalsocietypublishing.org

An illustrative table of key predicted vibrational frequencies for this compound is provided below.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Activity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman | Characteristic of the benzene (B151609) ring. |

| Aliphatic C-H Stretch (-CH2-) | 3000 - 2850 | IR & Raman | Symmetric and asymmetric stretches. |

| Aromatic C=C Stretch | 1600 - 1450 | IR & Raman | Multiple bands corresponding to ring stretching. |

| C-S Stretch | 750 - 600 | IR & Raman (often weak) | Vibration of the carbon-sulfur bond. |

| C-Br Stretch | 650 - 500 | IR & Raman | Vibration of the carbon-bromine bond. |

Delocalization and Hyperconjugation Studies in Benzylic Systems

The electronic structure and stability of benzylic systems are heavily influenced by electron delocalization and hyperconjugation. researchgate.net In this compound, the phenyl ring allows for π-delocalization, while the benzylic position enables hyperconjugative interactions.

π-Delocalization: The π-electron system of the benzene ring can conjugate with the adjacent benzylic group. In the context of a reaction, this delocalization can stabilize intermediates, such as a benzylic radical or cation, by spreading the charge or unpaired electron across the aromatic ring. researchgate.netnih.gov Computational studies can quantify the energetic contribution of this delocalization to the stability of the molecule and its transition states. researchgate.net

For this compound, NBO analysis could elucidate the extent of hyperconjugation from the benzylic C-H bonds to the phenyl ring and investigate electronic interactions involving the sulfur and bromine atoms. These studies provide fundamental knowledge about how the substituent group (-CH2SBr) electronically communicates with the phenyl ring, which is crucial for understanding its structure, stability, and reactivity. researchgate.net

Applications of Benzylthiobromomethane in Organic Synthesis

As a Reagent in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into more complex molecules. sigmaaldrich.com Benzylthiobromomethane, with its electrophilic bromomethyl group, serves as a key reagent in several classes of C-C bond-forming reactions. nih.govalevelchemistry.co.uk

Alkylation reactions involving the transfer of an alkyl group from one molecule to another are fundamental in synthesis. numberanalytics.com this compound is an effective alkylating agent, particularly in reactions with nucleophilic carbon species such as stabilized carbanions. uobabylon.edu.iq Carbanions stabilized by adjacent electron-withdrawing groups (like carbonyl, nitro, or sulfone groups) exhibit enhanced stability and are excellent nucleophiles for SN2 reactions. libretexts.orgsiue.edu

A notable application of this compound is in the alkylation of a carbanion intermediate. In one patented synthetic route, a key intermediate is treated with a base, potassium t-butoxide, to generate a stabilized carbanion. Subsequent reaction with this compound introduces the benzylthiomethyl group onto the carbon framework. google.com This reaction proceeds by the nucleophilic attack of the carbanion on the electrophilic methylene (B1212753) carbon of this compound, displacing the bromide ion.

Table 1: Example of Alkylation using this compound

| Reactant 1 | Reactant 2 | Base | Product Feature | Reference |

|---|

This method highlights the utility of this compound in building molecular complexity by forming a new carbon-carbon bond under basic conditions. The reaction is sensitive to conditions such as solvent and temperature, which are optimized to maximize the yield of the desired alkylated product. google.com

Olefination reactions, which convert carbonyl compounds into alkenes, are among the most important transformations in organic chemistry. tcichemicals.com The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for achieving this transformation. sigmaaldrich.comdalalinstitute.comwikipedia.org These reactions typically proceed via the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. organic-chemistry.org

The Wittig reagent is generally prepared by treating a phosphonium (B103445) salt with a strong base. orgsyn.org The phosphonium salt, in turn, is synthesized from the reaction of a phosphine, typically triphenylphosphine (B44618), with an alkyl halide. harvard.edu Given that this compound is a substituted alkyl halide (a benzyl (B1604629) halide), it can be inferred that it is a suitable precursor for generating a novel, sulfur-containing phosphonium salt.

The hypothetical synthesis would involve the reaction of this compound with triphenylphosphine to yield (benzylthiomethyl)triphenylphosphonium bromide. Subsequent treatment with a base (e.g., n-butyllithium) would generate the corresponding phosphorus ylide. This ylide could then react with an aldehyde or ketone to produce a benzylthio-substituted alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction. organic-chemistry.org

Table 2: Inferred Wittig-type Reaction Sequence

| Step | Reactants | Product |

|---|---|---|

| 1. Salt Formation | This compound + Triphenylphosphine | (Benzylthiomethyl)triphenylphosphonium bromide |

| 2. Ylide Generation | Phosphonium salt + Strong Base (e.g., n-BuLi) | (Benzylthiomethyl)triphenylphosphorane (Ylide) |

This inferred application demonstrates the potential of this compound to introduce a vinyl sulfide (B99878) moiety, a valuable functional group in further synthetic transformations.

Cross-coupling reactions, often catalyzed by transition metals like palladium, are a powerful tool for forming C-C bonds between two different organic fragments. sigmaaldrich.comyoutube.comyoutube.com The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example. youtube.com

While many coupling reactions target C(sp²)-halogen bonds, methods have been developed for the coupling of C(sp³)-halides. nih.gov Specifically, transition-metal-free Suzuki-type cross-coupling reactions have been reported for benzyl halides with arylboronic acids. nih.gov These reactions proceed via the formation of a zwitterionic boron "ate" complex, which undergoes a 1,2-metalate shift to yield the diarylmethane product. nih.gov

Based on this precedent, this compound is a prime candidate for such coupling reactions. Its benzyl bromide moiety can be activated to couple with various arylboronic acids. This would provide a direct route to synthesize diarylmethane structures containing a benzylthiomethyl group, which are useful scaffolds in medicinal chemistry. The reaction would offer good chemoselectivity, as C(sp²)-halides often remain unaffected under these conditions. nih.gov

Table 3: Inferred Suzuki-Type Coupling of this compound

| Substrate 1 | Substrate 2 | Key Feature | Product Class | Reference |

|---|

Olefination and Wittig-type Reactions (inferential, based on bromomethyl reactivity)

Precursor for Sulfur-Containing Heterocyclic Compounds

Sulfur-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. chemistryviews.orgopenmedicinalchemistryjournal.com The unique physicochemical properties imparted by the sulfur heteroatom make these compounds attractive targets in synthetic chemistry. openmedicinalchemistryjournal.com this compound serves as a strategic precursor for the synthesis of various sulfur heterocycles due to its inherent sulfur atom and reactive halide.

Thiophenes are a critical class of five-membered aromatic heterocycles found in numerous biologically active molecules and organic materials. nih.gov While classical methods for thiophene (B33073) synthesis exist, modern approaches often rely on the cyclization of functionalized acyclic precursors. nih.govresearchgate.net

This compound can be envisioned as a versatile C₂S synthon for thiophene synthesis. A plausible strategy involves its reaction with an α,β-unsaturated carbonyl compound or a similar three-carbon component. For instance, reaction with a Michael acceptor bearing a suitable leaving group could be followed by an intramolecular cyclization. Alternatively, S-alkylation of a β-mercapto-α,β-unsaturated ester with this compound, followed by debenzylation and intramolecular condensation, could provide a pathway to functionalized thiophenes. The synthesis of thiophenes through the cyclization of S-containing alkyne substrates is a well-established method, suggesting that intermediates derived from this compound could be transformed into suitable alkynes for subsequent cyclization. nih.gov

Beyond simple heterocycles, this compound has the potential to be used in the construction of more complex, medium-sized, or bridged ring systems where a sulfur atom acts as a bridge. masterorganicchemistry.comresearchgate.net The synthesis of such systems often involves the intramolecular reaction of a substrate containing both a nucleophile and an electrophile.

A synthetic strategy could involve reacting the sulfur atom of this compound with an electrophile that is part of a larger molecule also containing a nucleophilic site. The newly installed bromomethyl group would then be positioned to react intramolecularly with the nucleophile, forming a cyclic, sulfur-bridged structure. A key intermediate in such transformations could be a bicyclic sulfonium (B1226848) ion, which can undergo rearrangement or elimination to yield medium-sized rings. researchgate.net This approach leverages both reactive centers of the this compound molecule in a tandem or one-pot process to build complex, bridged architectures. chemistryviews.org

Synthesis of Thiophenes and Derivatives

Role as a Benzylic Transfer Agent

Contrary to what its name might suggest, this compound does not typically function as a direct benzylating agent for the transfer of a simple benzyl group (-CH₂Ph). Instead, it serves as a potent benzylthiomethylating agent , transferring the entire benzylthiomethyl group (-CH₂SCH₂Ph) to various nucleophiles. This reactivity is dictated by the lability of the carbon-bromine bond, which is activated by the adjacent sulfur atom, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack.

Benzylation of Alcohols and Phenols for Ether Synthesis

While direct benzylation to form benzyl ethers (R-O-CH₂Ph) is not the primary role of this compound, it readily reacts with alcohols and phenols in the presence of a base to form benzylthiomethyl ethers (R-O-CH₂SCH₂Ph). This transformation is a key application of the reagent, providing a method to install a protected hydroxymethyl group or to introduce a specific functional handle for further synthetic manipulations.

The general reaction proceeds via an SN2 mechanism, where the alkoxide or phenoxide ion, generated by the deprotonation of the corresponding alcohol or phenol (B47542) with a suitable base, attacks the electrophilic methylene carbon of this compound, displacing the bromide ion.

General Reaction Scheme: R-OH + Base → R-O⁻ R-O⁻ + Br-CH₂-S-CH₂-Ph → R-O-CH₂-S-CH₂-Ph + Br⁻

Detailed research findings on specific reaction conditions and yields for the benzylthiomethylation of a variety of alcohols and phenols would require further investigation of specialized chemical literature.

Benzylation of Amines and Thiols

Similar to alcohols and phenols, primary and secondary amines are effectively benzylthiomethylated by this compound. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide formed as a byproduct. This provides a straightforward route to N-benzylthiomethylamines, which can serve as precursors to other nitrogen-containing compounds.

Thiols, being excellent nucleophiles, react readily with this compound to form unsymmetrical dithioacetals. This reaction is often high-yielding and can be performed under mild conditions.

Utility in the Synthesis of Complex Molecules

The ability of this compound to introduce the benzylthiomethyl group makes it a valuable building block in the construction of more complex molecular frameworks, including intermediates for natural product synthesis and advanced organic scaffolds.

Intermediates in Natural Product Synthesis

The benzylthiomethyl group can be a crucial functional moiety in the synthesis of natural products. It can serve as a protecting group for thiols or be incorporated as a key structural element. A notable application of this compound is in the preparation of intermediates for pharmaceutically active compounds. For instance, it has been used in the synthesis of precursors for potent, orally active inhibitors of carboxypeptidase U (TAFIa). lookchem.com

Building Blocks for Advanced Organic Scaffolds

This compound is utilized as a key intermediate in the synthesis of a variety of organic compounds with potential applications in medicinal chemistry and materials science. lookchem.com The reaction of this compound with different nucleophiles leads to a diverse range of downstream products.

A patent for a new crystalline form of a complex heterocyclic compound describes a procedure where this compound is added to a reaction mixture containing potassium t-butoxide. google.com This highlights its role as an electrophile in the formation of intricate molecular structures.

Below is an interactive data table showcasing some of the downstream products synthesized from this compound (also known as Benzyl bromomethyl sulfide).

| Downstream Product CAS Number | Downstream Product Name |

| 138165-80-7 | 2-[[(Phenylmethyl)thio]methyl]-4,4,4-trifluorobutyric acid |

| 256505-79-0 | diethyl 2-(benzylthiomethyl)-2-methylmalonate |

| 950672-73-8 | S-benzyl-α-methyl-L-cysteine hydrochloride |

| 950672-58-9 | (RS)-2-benzylsulfanylmethyl-2-methylmalononitrile |

| 16076-54-3 | DL-S-Benzyl-N,N-diethyl-cysteine |

| 103003-94-7 | 2-Phenyl-3-phenylmethanesulfinyl-propionic acid |

This data is compiled from publicly available chemical supplier information. lookchem.com

Q & A

Q. What are the recommended methods for synthesizing Benzylthiobromomethane in laboratory settings?

Methodological Answer: this compound synthesis typically involves nucleophilic substitution or thiol-bromomethyl coupling. A common approach is reacting benzylthiol with bromomethylating agents (e.g., dibromomethane) under anhydrous conditions. Key steps include:

- Solvent Selection: Use aprotic solvents like dichloromethane or THF to minimize side reactions.

- Temperature Control: Maintain 0–5°C to reduce thermal degradation of intermediates.

- Catalytic Systems: Base catalysts (e.g., K₂CO₃) may enhance reaction efficiency.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

For reproducibility, document all parameters (stoichiometry, solvent purity, reaction time) as per experimental reporting standards . Characterization via NMR and mass spectrometry is critical to confirm purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H NMR: Focus on the benzyl proton (δ 4.5–5.0 ppm, singlet) and bromomethyl group (δ 3.3–3.7 ppm). Splitting patterns confirm structural integrity.

- ¹³C NMR: Identify the bromomethyl carbon (δ 30–35 ppm) and aromatic carbons (δ 125–140 ppm).

- Mass Spectrometry (EI): Look for molecular ion peaks at m/z 215 (M⁺) and isotopic patterns indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy: C-S stretching (650–750 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) validate functional groups.

Cross-reference spectral data with NIST Chemistry WebBook entries and include raw spectra in supplementary materials for peer review .

Q. What are the primary safety considerations when handling this compound in laboratory environments?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage: Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent bromine loss.

- Waste Disposal: Neutralize with 10% sodium thiosulfate before disposal in halogenated waste containers.

Risk assessments should precede experimental work, especially due to limited toxicological data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when optimizing this compound synthesis?

Methodological Answer: Contradictions in yields often arise from variable reaction conditions or impurities. Address this via:

- Systematic Parameter Screening: Use Design of Experiments (DoE) to test solvent polarity, temperature, and catalyst ratios.

- Control Experiments: Run parallel reactions with/without catalysts to isolate their effects.

- Analytical Validation: Quantify intermediates via HPLC or GC-MS to track byproduct formation.

- Replication: Repeat trials ≥3 times under identical conditions to assess reproducibility.

Document discrepancies in the discussion section, comparing results with literature precedents .

Q. What strategies are effective for studying the bromomethyl group's reactivity in this compound under varying conditions?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates with nucleophiles (e.g., amines) via UV-Vis or stopped-flow techniques.

- Solvent Effects: Compare polar (DMF) vs. nonpolar (toluene) solvents to assess SN1/SN2 dominance.

- Temperature-Dependent NMR: Track bromomethyl group stability at elevated temperatures (25–60°C).

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict transition states and activation energies.

Crystallographic data (e.g., CCDC entries) can validate structural changes post-reaction .

Q. How can computational chemistry complement experimental studies of this compound's molecular interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate solvent interactions to predict solubility or aggregation behavior.

- Docking Studies: Model binding affinities with biological targets (e.g., enzymes) for mechanistic insights.

- Spectroscopic Predictions: Compare computed (TD-DFT) vs. experimental UV-Vis/NMR spectra to refine structural assignments .

- Thermodynamic Profiling: Calculate Gibbs free energy changes for bromine substitution reactions.

Validate models using crystallographic data (e.g., bond lengths/angles) from X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.